3-methoxy-4-(3-phenylpropoxy)aniline
Description
3-Methoxy-4-(3-phenylpropoxy)aniline is a substituted aniline derivative characterized by a methoxy group (-OCH₃) at the 3-position and a 3-phenylpropoxy group (-OCH₂CH₂CH₂C₆H₅) at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the substituents.
Properties
CAS No. |
15382-73-7 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-methoxy-4-(3-phenylpropoxy)aniline |
InChI |
InChI=1S/C16H19NO2/c1-18-16-12-14(17)9-10-15(16)19-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11,17H2,1H3 |
InChI Key |
BTYJAJMSSTUCIJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCCC2=CC=CC=C2 |
Appearance |
Solid powder |
Other CAS No. |
15382-73-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-(3-phenylpropoxy)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-(3-phenylpropoxy)- typically involves the reaction of m-anisidine with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of m-Anisidine, 4-(3-phenylpropoxy)- follows similar synthetic routes but on a larger scale. The process involves continuous catalytic hydrogenation of m-nitroanisole followed by sedimentation and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-Anisidine, 4-(3-phenylpropoxy)- can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or phenylpropoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: m-Anisidine, 4-(3-phenylpropoxy)- is used as a building block in organic synthesis for the preparation of various bioactive molecules and pharmaceuticals.
Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating biochemical pathways.
Industry: In the industrial sector, m-Anisidine, 4-(3-phenylpropoxy)- is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of m-Anisidine, 4-(3-phenylpropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and substituent effects:
Key Observations :
- Lipophilicity : The phenylpropoxy group in the target compound significantly increases lipophilicity compared to smaller substituents (e.g., methoxy or methyl).
- Electronic Effects : Methoxy groups enhance electron density on the aromatic ring, while halogens (Cl, F) and CF₃ groups reduce it, altering reactivity in substitution or coupling reactions .
- Steric Effects : Bulky substituents like phenylpropoxy or fluorophenyl methoxy may hinder interactions in biological systems or catalytic processes .
Tables and Figures :
- Table 1 provides a concise structural and physicochemical comparison.
- Synthetic schemes for analogs (e.g., ) highlight plausible routes for the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
